molecular formula C12H17NO3 B3049315 tert-Butyl (4-hydroxy-2-methylphenyl)carbamate CAS No. 201741-17-5

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate

Cat. No.: B3049315
CAS No.: 201741-17-5
M. Wt: 223.27 g/mol
InChI Key: FBUBSOYGNIHPLK-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxy-2-methylphenyl)carbamate: is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. It is known for its stability under various conditions and its ability to be removed selectively, making it a valuable tool in the synthesis of complex molecules.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxy-2-methylphenyl)carbamate typically involves the reaction of 4-hydroxy-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-hydroxy-2-methylphenyl)carbamate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or phenols.

Scientific Research Applications

Chemistry: tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is widely used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the stepwise construction of peptides without unwanted side reactions.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in various biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Its stability and selective removal make it suitable for modifying drug molecules to improve their pharmacokinetic properties.

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its role as a protecting group is crucial in the production of complex molecules.

Comparison with Similar Compounds

  • tert-Butyl (4-hydroxy-3-methylphenyl)carbamate
  • tert-Butyl (4-hydroxyphenyl)carbamate
  • tert-Butyl (4-hydroxy-2,6-dimethylphenyl)carbamate

Comparison:

  • tert-Butyl (4-hydroxy-2-methylphenyl)carbamate is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and stability compared to other similar compounds.
  • tert-Butyl (4-hydroxy-3-methylphenyl)carbamate has the methyl group at the 3-position, which may result in different steric and electronic effects.
  • tert-Butyl (4-hydroxyphenyl)carbamate lacks the methyl group, making it less sterically hindered and potentially more reactive.
  • tert-Butyl (4-hydroxy-2,6-dimethylphenyl)carbamate has two methyl groups, which can further enhance its stability and resistance to hydrolysis.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-7-9(14)5-6-10(8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUBSOYGNIHPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572695
Record name tert-Butyl (4-hydroxy-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201741-17-5
Record name tert-Butyl (4-hydroxy-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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